

Antitumor agent-37 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antitumor agent-37

Cat. No.: B12414521

[Get Quote](#)

In-Depth Technical Guide to Antitumor Agent-37

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Antitumor agent-37 is a novel platinum(IV) complex featuring a cisplatin core with an axial monodentate ketoprofen ligand. Identified as a promising anticancer candidate, it demonstrates a multi-faceted mechanism of action that combines DNA damage-induced apoptosis with immunomodulatory and anti-inflammatory effects. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and the experimental protocols utilized in its evaluation.

Chemical Structure

Systematic Name: (OC-6-44)-diammine(dichloro)((2-(3-benzoylphenyl)propanoato-κO)hydroxidoplatinum(IV)

Compound ID: **Antitumor agent-37** (also referred to as compound 7 in primary literature[1])

The image you are requesting does not exist or is no longer available.

imgur.com

Caption: Chemical structure of **Antitumor agent-37**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Antitumor agent-37**.

Property	Value	Reference
CAS Number	3032101-64-4	[1]
Molecular Formula	C ₁₆ H ₁₉ Cl ₂ N ₂ O ₄ Pt	[1]
Molecular Weight	568.32 g/mol	[1]
Appearance	Solid	
Solubility	Soluble in DMSO	

Biological Activity and Mechanism of Action

Antitumor agent-37 exhibits potent antiproliferative and anti-metastatic activities through a combination of direct cytotoxicity and modulation of the tumor microenvironment.[1]

In Vitro Cytotoxicity

The cytotoxic effects of **Antitumor agent-37** have been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

Cell Line	Cancer Type	IC ₅₀ (μM) at 48h	Reference
4T1	Murine Breast Cancer	1.23 ± 0.11	
A549	Human Lung Carcinoma	2.56 ± 0.23	
HCT116	Human Colon Carcinoma	3.14 ± 0.28	
MCF-7	Human Breast Adenocarcinoma	4.78 ± 0.41	

Core Mechanisms of Action

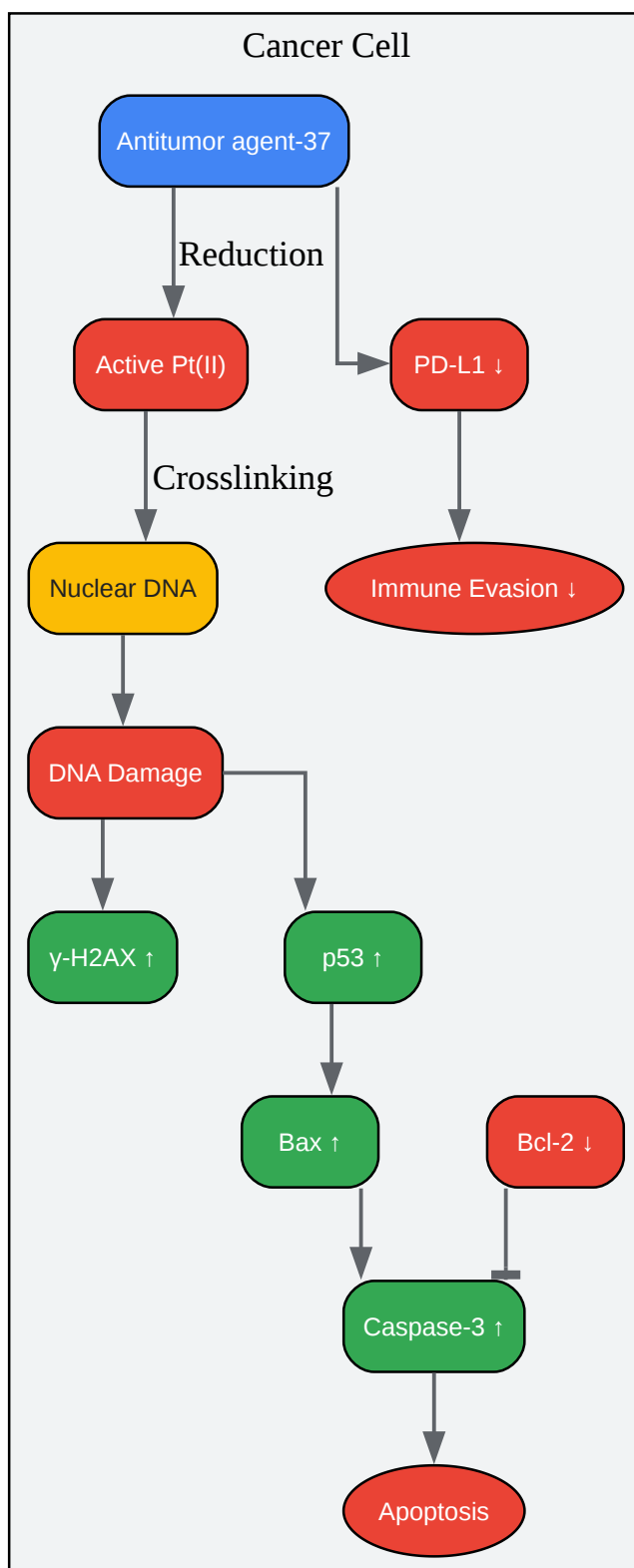
The antitumor effects of **Antitumor agent-37** are attributed to three primary mechanisms:

- **Induction of DNA Damage:** The platinum(IV) core is reduced within the cell to its active platinum(II) form, which then crosslinks with nuclear DNA. This leads to significant DNA damage, triggering the phosphorylation of H2A histone family member X (γ-H2AX) and the upregulation of the tumor suppressor protein p53.
- **Apoptosis Induction via the Mitochondrial Pathway:** The accumulation of DNA damage and p53 activation initiates the intrinsic pathway of apoptosis. This is characterized by an increased Bax/Bcl-2 ratio, leading to the activation of caspase-3 and subsequent programmed cell death.
- **Immune Response Enhancement and Anti-inflammatory Effects:** **Antitumor agent-37** suppresses the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, which enhances the infiltration and activity of CD3+ and CD8+ T cells within the tumor. Additionally, the ketoprofen ligand inhibits cyclooxygenase-2 (COX-2), reducing inflammation within the tumor microenvironment.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Antitumor agent-37

The following diagram illustrates the key signaling events initiated by **Antitumor agent-37** in cancer cells.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Antitumor agent-37** in cancer cells.

Experimental Workflow for In Vitro Cytotoxicity

The following diagram outlines the typical workflow for assessing the in vitro cytotoxicity of **Antitumor agent-37** using an MTT assay.



[Click to download full resolution via product page](#)

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Experimental Protocols

In Vitro Cytotoxicity (MTT Assay)

- **Cell Seeding:** Cancer cell lines (e.g., 4T1, A549, HCT116, MCF-7) are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** Stock solutions of **Antitumor agent-37** are prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The culture medium is replaced with the drug-containing medium, and the plates are incubated for 48 hours.
- **MTT Addition:** 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
- **Formazan Solubilization:** The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** The IC₅₀ values are calculated from the dose-response curves using appropriate software.

Western Blot Analysis

- **Cell Lysis:** Cells are treated with **Antitumor agent-37** at specified concentrations and time points. After treatment, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration of the lysates is determined using a BCA protein assay kit.
- **SDS-PAGE and Transfer:** Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against γ-H2AX, p53, Bcl-2, Bax, cleaved caspase-3, and PD-L1 overnight at 4°C.
- **Secondary Antibody Incubation and Detection:** After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Densitometry:** Band intensities are quantified using image analysis software, with β-actin serving as a loading control.

In Vivo Antitumor Efficacy

- **Tumor Model:** Female BALB/c mice are subcutaneously inoculated with 1×10^6 4T1 cells in the right flank.
- **Treatment:** When the tumors reach a volume of approximately 100-150 mm³, the mice are randomized into treatment and control groups. **Antitumor agent-37** is administered via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 4 mg Pt/kg, four times on days 3, 6, 9, and 12 post-tumor inoculation).
- **Monitoring:** Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: $(\text{length} \times \text{width}^2)/2$.

- **Endpoint Analysis:** At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis. The tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.

Conclusion

Antitumor agent-37 is a promising platinum(IV) prodrug with a unique combination of cytotoxic, anti-inflammatory, and immunomodulatory properties. Its ability to induce DNA damage and apoptosis, coupled with the suppression of PD-L1, suggests its potential for enhanced therapeutic efficacy, particularly in metastatic cancers. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Antitumor agent-37 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12414521#antitumor-agent-37-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com